chemical structure and properties of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide
chemical structure and properties of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide
Abstract
This technical guide provides a comprehensive overview of the chemical structure and predicted properties of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide, a novel derivative of the proteogenic amino acid α-aminoisobutyric acid (Aib). Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to offer scientifically grounded predictions of its physicochemical properties, potential synthetic routes, and analytical characterization methods. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of sterically hindered amino acid derivatives.
Introduction
2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is a unique molecule that combines the structural rigidity of a gem-dimethyl group at the alpha-carbon with a flexible N-alkyl substituent. The core of this compound is derived from 2-amino-2-methylpropanoic acid, also known as α-aminoisobutyric acid (Aib), an amino acid known for its ability to induce helical conformations in peptides. The N-terminal cyclopentylmethyl group introduces a lipophilic character that may influence the molecule's solubility, membrane permeability, and interactions with biological targets. The lack of extensive literature on this specific compound necessitates a theoretical and comparative approach to understanding its chemical and physical attributes.
Chemical Structure and Identifiers
The chemical structure of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is characterized by a central propanamide backbone with a primary amine and two methyl groups at the α-position (C2). The amide nitrogen is substituted with a cyclopentylmethyl group.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide | PubChem[1] |
| Molecular Formula | C10H20N2O | PubChem[1] |
| Molecular Weight | 184.28 g/mol | PubChem[1] |
| CAS Number | Not available | |
| Canonical SMILES | CC(C)(C(=O)NCC1CCCC1)N | PubChem[1] |
| InChI | InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) | PubChem[1] |
| InChIKey | MDHQVIPXKVGQEJ-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. In the absence of experimental data for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide, the following properties are predicted based on the known characteristics of its constituent functional groups and analogous compounds.
Physical State and Appearance
Amides are generally solids at room temperature, with the exception of the simplest amide, formamide.[2][3] The presence of the relatively large cyclopentylmethyl group and the overall molecular weight suggest that 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is likely to be a crystalline solid at standard conditions. Its color would be expected to be white to off-white, assuming high purity.
Melting and Boiling Points
Amides exhibit significantly higher melting and boiling points compared to other carbonyl compounds of similar molecular weight due to strong intermolecular hydrogen bonding between the N-H and C=O groups.[2][3] While the tertiary amide in the target molecule lacks an N-H bond for hydrogen bonding, the primary amine group can act as a hydrogen bond donor. This, combined with the molecule's overall size and van der Waals forces from the cyclopentyl ring, suggests a relatively high melting point for a molecule of its size. A precise prediction is difficult, but it would likely be above 100 °C. The boiling point is expected to be significantly higher, likely exceeding 200 °C, though decomposition might occur at such high temperatures.
Solubility
The solubility of amides in water is governed by their ability to form hydrogen bonds with water molecules.[2][3] The primary amine and the carbonyl oxygen of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide can act as hydrogen bond acceptors, while the amine can also be a donor. However, the lipophilic nature of the cyclopentylmethyl group and the gem-dimethyl groups will counteract this, reducing water solubility. It is predicted that the compound will have low to moderate solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
pKa
The basicity of the primary amine group is the most significant determinant of the compound's pKa. The electron-withdrawing effect of the adjacent amide carbonyl group will decrease the basicity of the α-amino group compared to a simple alkylamine. The pKa of the conjugate acid of the primary amine is likely to be in the range of 7.5-8.5.
Proposed Synthetic Pathways
The synthesis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide can be approached through several established methods for amide bond formation. The key step involves the coupling of a protected 2-amino-2-methylpropanoic acid derivative with cyclopentylmethanamine.
General Synthetic Strategy
A logical and common approach would be the coupling of an N-protected 2-amino-2-methylpropanoic acid with cyclopentylmethanamine, followed by deprotection of the amino group.
Caption: Proposed synthetic pathway for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide.
Detailed Experimental Protocol (Proposed)
Step 1: Amide Coupling
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Reactant Preparation: Dissolve N-Boc-2-amino-2-methylpropanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq) or 1-hydroxybenzotriazole (HOBt) (1.1 eq). Alternatively, a more modern coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be used. Stir the mixture at 0 °C for 30 minutes.
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Amine Addition: Add cyclopentylmethanamine (1.0 eq) to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-amino-N-(cyclopentylmethyl)-2-methylpropanamide.
Step 2: Deprotection
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Acidic Cleavage: Dissolve the purified N-Boc protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
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Reaction: Stir the mixture at room temperature for 1-4 hours.
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Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, the salt can be dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO3) followed by extraction with an organic solvent.
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Final Purification: The final product can be further purified by recrystallization or chromatography if necessary.
Predicted Analytical and Spectroscopic Data
The structural confirmation of the synthesized 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet integrating to 6 protons for the two methyl groups at the α-carbon.
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A broad singlet for the two protons of the primary amine.
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A doublet for the two protons of the methylene group attached to the amide nitrogen, likely coupled to the adjacent methine proton of the cyclopentyl ring.
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A multiplet for the methine proton of the cyclopentyl ring.
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Multiplets for the remaining methylene protons of the cyclopentyl ring.
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A broad triplet for the amide N-H proton.
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¹³C NMR:
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A quaternary carbon signal for the α-carbon.
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A signal for the two equivalent methyl carbons.
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A signal for the amide carbonyl carbon.
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A signal for the methylene carbon attached to the amide nitrogen.
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Signals for the carbons of the cyclopentyl ring.
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Mass Spectrometry (MS)
The mass spectrum would be expected to show a prominent molecular ion peak ([M]+) or, more likely in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]+) at m/z 185.16. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyclopentylmethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
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N-H stretching vibrations of the primary amine around 3300-3400 cm⁻¹.
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C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹.
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A strong C=O stretching vibration of the amide group around 1640-1680 cm⁻¹.
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N-H bending vibration of the primary amine around 1590-1650 cm⁻¹.
Potential Applications and Future Directions
Derivatives of α-aminoisobutyric acid are of significant interest in medicinal chemistry and materials science. The introduction of the N-(cyclopentylmethyl) group could impart several interesting properties:
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Pharmacokinetics: The lipophilic cyclopentyl group may enhance membrane permeability and oral bioavailability, making it a potentially useful scaffold in drug design.
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Peptidomimetics: Incorporation of this moiety into peptides could influence their secondary structure and stability, potentially leading to the development of novel therapeutic peptides with improved properties.
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Material Science: The unique structural features could be exploited in the design of novel polymers or self-assembling materials.
Future research should focus on the successful synthesis and experimental characterization of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide to validate the predictions made in this guide. Subsequent studies could explore its biological activity in various assays and its potential for incorporation into larger molecular frameworks.
Conclusion
While 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide remains a largely uncharacterized compound, a comprehensive understanding of its likely chemical and physical properties can be inferred from the well-established principles of organic chemistry and the behavior of analogous structures. This technical guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential applications of this novel amino acid derivative. The proposed synthetic route is robust and relies on standard laboratory techniques, paving the way for future experimental investigation.
References
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PubChem. 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide. [Link][1]
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Lumen Learning. The Basics of General, Organic, and Biological Chemistry: Physical Properties of Amides. [Link][2]
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Chemistry LibreTexts. Physical Properties of Amides. [Link][3]
